molecular formula C15H14N2O4 B3749266 Ethyl 4-[(1-oxidopyridin-1-ium-3-carbonyl)amino]benzoate

Ethyl 4-[(1-oxidopyridin-1-ium-3-carbonyl)amino]benzoate

Cat. No.: B3749266
M. Wt: 286.28 g/mol
InChI Key: UADRFVNGJFONHK-UHFFFAOYSA-N
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Description

Ethyl 4-[(1-oxidopyridin-1-ium-3-carbonyl)amino]benzoate is a complex organic compound that features a pyridinium salt structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[(1-oxidopyridin-1-ium-3-carbonyl)amino]benzoate typically involves the reaction of ethyl 4-aminobenzoate with 1-oxidopyridin-1-ium-3-carbonyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[(1-oxidopyridin-1-ium-3-carbonyl)amino]benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Further oxidized pyridinium derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Carboxylic acid derivatives.

Scientific Research Applications

Ethyl 4-[(1-oxidopyridin-1-ium-3-carbonyl)amino]benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 4-[(1-oxidopyridin-1-ium-3-carbonyl)amino]benzoate involves its interaction with specific molecular targets. The pyridinium moiety can interact with nucleophilic sites on biomolecules, leading to various biochemical effects. The compound may also inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Properties

IUPAC Name

ethyl 4-[(1-oxidopyridin-1-ium-3-carbonyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O4/c1-2-21-15(19)11-5-7-13(8-6-11)16-14(18)12-4-3-9-17(20)10-12/h3-10H,2H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UADRFVNGJFONHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=C[N+](=CC=C2)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>42.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49672821
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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